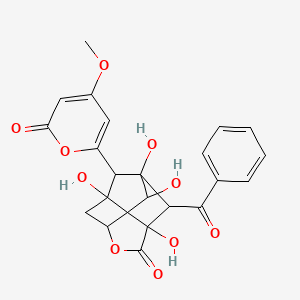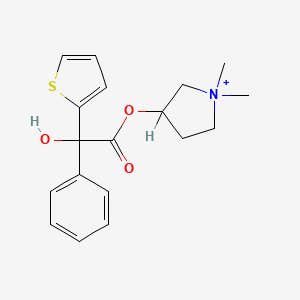
Heteronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heteronium is a hypothetical compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heteronium typically involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of this compound involves the reaction of precursor compounds under controlled conditions. This step often requires specific catalysts and solvents to facilitate the reaction.
Purification: After the initial formation, the crude product undergoes purification processes such as recrystallization or chromatography to isolate pure this compound.
Final Modification: The final step involves modifying the isolated compound to achieve the desired chemical structure and properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of precursor compounds are reacted in industrial reactors under optimized conditions to maximize yield.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the produced this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Heteronium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced forms with decreased oxygen content.
Substitution: Substituted compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
Heteronium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Heteronium involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: this compound can bind to enzymes, altering their activity and affecting biochemical pathways.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction and cellular responses.
Inhibiting Pathways: this compound may inhibit specific metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Heteronium can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Heterocyclic compounds and Heteroaromatic compounds share some structural similarities with this compound.
Uniqueness: Unlike other similar compounds, this compound exhibits unique reactivity and stability under various conditions, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
21379-80-6 |
|---|---|
Molekularformel |
C18H22NO3S+ |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C18H22NO3S/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14/h3-9,12,15,21H,10-11,13H2,1-2H3/q+1 |
InChI-Schlüssel |
IGWCFPFGZULDHY-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C |
Synonyme |
heteronium heteronium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
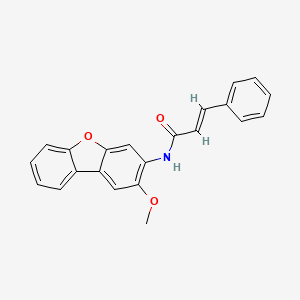
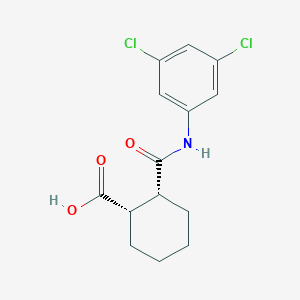
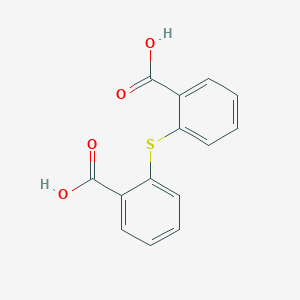
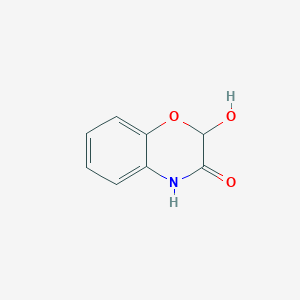
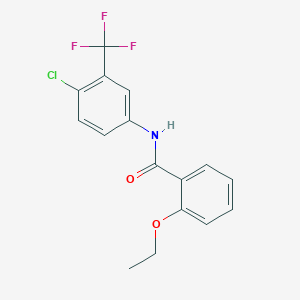
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)
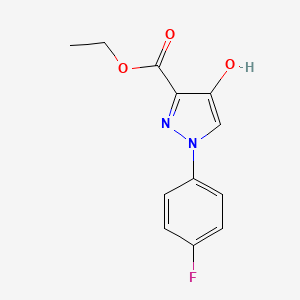
![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)
